
Etomidate Impurity C HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Etomidate Impurity C Hydrochloride: is a chemical compound that is often encountered as a byproduct during the synthesis of etomidate, a widely used intravenous anesthetic. Etomidate itself is an imidazole-based compound known for its ability to induce anesthesia with minimal cardiovascular and respiratory depression. impurities like Etomidate Impurity C Hydrochloride can arise during its production and need to be carefully monitored and controlled to ensure the purity and efficacy of the final pharmaceutical product .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Etomidate Impurity C Hydrochloride typically involves the same initial steps as the synthesis of etomidateSpecific reaction conditions, such as temperature, pH, and the use of catalysts, are carefully controlled to favor the formation of the desired product while minimizing the formation of impurities .
Industrial Production Methods: In industrial settings, the production of etomidate and its impurities, including Etomidate Impurity C Hydrochloride, is carried out in large-scale reactors. The process involves multiple purification steps, such as crystallization and chromatography, to separate the desired product from impurities. Advanced analytical techniques, such as high-performance liquid chromatography (HPLC), are used to monitor the purity of the final product .
化学反応の分析
Types of Reactions: Etomidate Impurity C Hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can alter the chemical structure of the impurity, potentially affecting its properties and behavior .
Common Reagents and Conditions: Common reagents used in the reactions involving Etomidate Impurity C Hydrochloride include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation .
Major Products Formed: The major products formed from the reactions of Etomidate Impurity C Hydrochloride depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce new functional groups into the molecule, potentially altering its pharmacological properties .
科学的研究の応用
Etomidate Impurity C Hydrochloride has several scientific research applications, particularly in the fields of drug development and analytical chemistry. Researchers study this impurity to understand its formation pathways, potential impact on drug stability, and interactions with the active pharmaceutical ingredient. This knowledge is crucial for developing strategies to minimize impurity formation and ensure the safety and efficacy of the final drug product .
In addition to its role in drug development, Etomidate Impurity C Hydrochloride is used as a reference standard in analytical chemistry. It helps researchers develop and validate analytical methods for detecting and quantifying impurities in pharmaceutical formulations .
作用機序
The mechanism of action of Etomidate Impurity C Hydrochloride is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. its chemical structure suggests that it may interact with biological targets in a manner similar to etomidate. Etomidate exerts its effects by enhancing the binding of gamma-aminobutyric acid (GABA) to its receptors, leading to increased chloride ion influx into neurons and subsequent hyperpolarization. This hyperpolarization inhibits neuronal firing, resulting in sedation, hypnosis, and anesthesia .
類似化合物との比較
Methoxyethyl Etomidate Hydrochloride (ET-26): This analog has been designed to minimize adrenocortical suppression while maintaining the anesthetic properties of etomidate.
Etomidate Impurity C Hydrochloride is unique in that it is primarily considered an impurity rather than an active drug or analog. Its presence in pharmaceutical formulations must be carefully controlled to ensure the safety and efficacy of the final product .
特性
CAS番号 |
7127-05-1 |
|---|---|
分子式 |
C15H19ClN2O2 |
分子量 |
294.77 g/mol |
IUPAC名 |
propan-2-yl 3-(1-phenylethyl)imidazole-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H18N2O2.ClH/c1-11(2)19-15(18)14-9-16-10-17(14)12(3)13-7-5-4-6-8-13;/h4-12H,1-3H3;1H |
InChIキー |
GLHYKXLBGHQXMN-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC(=O)C1=CN=CN1C(C)C2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


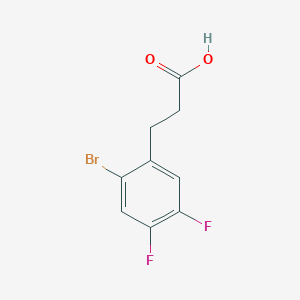
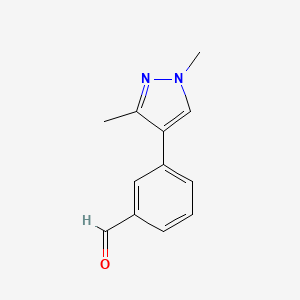


![2-[(4,4,5,5,5-Pentafluoropentyl)oxy]ethan-1-ol](/img/structure/B12089046.png)
![7-Amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12089056.png)

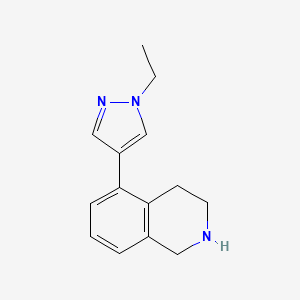
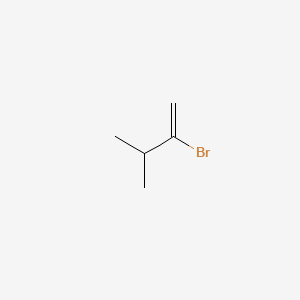
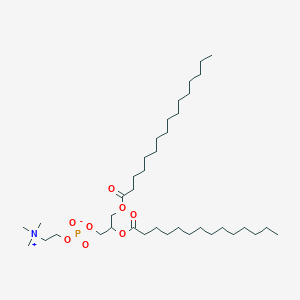

![tert-butyl N-[(3aS,4S,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-yl]carbamate;tert-butyl N-[(3aR,4R,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-yl]carbamate](/img/structure/B12089098.png)
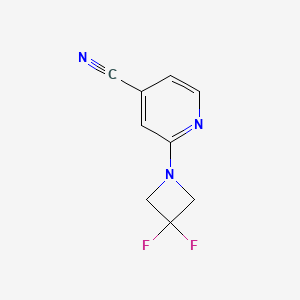
![Ethyl 8-[2-amino-6-[1-(4-chloro-2-phenylphenyl)-2,2,2-trifluoroethoxy]pyrimidin-4-yl]-2,8-diazaspiro[4.5]decane-3-carboxylate](/img/structure/B12089105.png)
